![molecular formula C17H21N3O3S B2699034 (E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide CAS No. 1198068-24-4](/img/structure/B2699034.png)
(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a phenyl group, a cyclohexyl group, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction involving a nitrile and a hydrazide . The phenyl and cyclohexyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the double bond in the ethene group (indicated by the “(E)” in the name) would mean that the molecule has some degree of planarity .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the oxadiazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Research indicates that benzenesulfonamides bearing a disubstituted-1,3,4-oxadiazole moiety exhibit significant antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) of these compounds highlights their potential in designing new therapeutic agents targeting infectious diseases (Iqbal et al., 2006).
Anti-inflammatory, Analgesic, Antioxidant, and Anticancer Activities
Novel celecoxib derivatives have been synthesized, showcasing a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings suggest the potential of these derivatives in developing new therapeutic agents for various conditions (Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivatives substituted with zinc phthalocyanine, exhibiting high singlet oxygen quantum yields, indicate their promise as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds' photophysical and photochemical properties suggest their utility in medical applications (Pişkin et al., 2020).
Antiepileptic Activity
The exploration of limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles in antiepileptic activity research has provided insights into the structural prerequisites for anticonvulsant activity. These studies underline the importance of the four binding sites pharmacophore model for anticonvulsant efficacy, offering a basis for future drug development in epilepsy treatment (Rajak et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-18-16(19-23-14)17(11-6-3-7-12-17)20-24(21,22)13-10-15-8-4-2-5-9-15/h2,4-5,8-10,13,20H,3,6-7,11-12H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKHJXXDKKXRT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCC2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)C2(CCCCC2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.